N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

Description

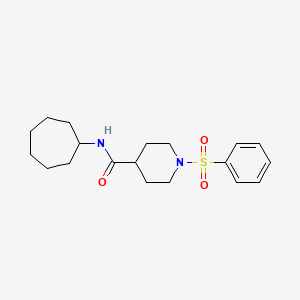

N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a piperidine-derived compound featuring a cycloheptyl group attached to the carboxamide nitrogen and a phenylsulfonyl group at the 1-position of the piperidine ring. Its molecular formula is C19H26N2O3S (molecular weight: 362.49 g/mol). The phenylsulfonyl moiety is a strong electron-withdrawing group, influencing the electronic properties of the piperidine ring, while the bulky cycloheptyl substituent contributes to steric hindrance and hydrophobicity.

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c22-19(20-17-8-4-1-2-5-9-17)16-12-14-21(15-13-16)25(23,24)18-10-6-3-7-11-18/h3,6-7,10-11,16-17H,1-2,4-5,8-9,12-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVVRZMRZUOEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, a cycloheptyl group, and a sulfonamide moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 364.50 g/mol. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly NAMPT (nicotinamide adenine dinucleotide biosynthesis pathway), which plays a critical role in cellular metabolism and energy homeostasis .

Structure-Activity Relationships (SAR)

Studies on related piperidine derivatives have shown that modifications in the chemical structure can significantly affect biological activity. For instance, variations in the alkyl chain length or substitutions on the piperidine ring can alter binding affinity and selectivity for dopamine transporters . Such insights are crucial for optimizing the pharmacological properties of this compound.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Central Nervous System Effects

Given its structural similarity to known psychoactive compounds, this compound may also exhibit effects on the central nervous system (CNS). Preliminary studies suggest potential applications in treating neurodegenerative diseases, although further research is needed to elucidate its efficacy and safety profile .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | CHNOS | Unique cycloheptyl group; potential anticancer activity |

| N-cyclohexyl-1-(4-methylphenyl)sulfonamide | CHNOS | Similar piperidine structure; different alkyl chain |

| N-methyl-N-cyclohexyl-1-(4-methylphenyl)sulfonamide | CHNOS | Methyl substitution alters activity |

Case Studies

Case Study 1: Anticancer Screening

A study conducted by Walid Fayad (2019) screened various piperidine derivatives for anticancer activity using multicellular spheroids as a model. This compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: CNS Activity Evaluation

In another study focused on CNS effects, researchers employed behavioral assays in rodent models to assess the impact of this compound on anxiety-like behaviors. The compound demonstrated anxiolytic properties, indicating its potential utility in treating anxiety disorders .

Scientific Research Applications

Cancer Therapy

Research indicates that N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide may exhibit anticancer properties. Similar compounds have shown efficacy in targeting specific cancer cell lines. For instance, studies on piperidine derivatives have demonstrated improved cytotoxicity against tumor cells through mechanisms involving apoptosis induction and interaction with protein binding sites .

Case Study:

A study involving piperidine derivatives highlighted the potential of compounds like this compound in enhancing the effectiveness of existing chemotherapeutic agents. The three-component reactions leading to these derivatives showed promising results in vitro, suggesting that this compound could be developed as a novel anticancer agent .

Neurodegenerative Diseases

The compound has been investigated for its potential role in treating neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis. Piperidine derivatives are known to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for managing symptoms of Alzheimer's disease .

Case Study:

In preclinical models, compounds structurally related to this compound exhibited dual inhibition of AChE and butyrylcholinesterase (BuChE), leading to improved cognitive function in animal models . This suggests that further exploration of this compound could yield effective treatments for neurodegenerative conditions.

Pain Management

The compound's mechanism may extend to pain management, particularly through its action on the P2X7 receptor, which plays a role in inflammatory and neuropathic pain pathways. Antagonists targeting this receptor have shown promise in reducing pain responses in various animal models .

Case Study:

Research into P2X7 receptor antagonists has indicated that similar compounds can significantly improve outcomes in models of neuropathic pain and inflammation. This compound could potentially be developed into a therapeutic agent for chronic pain management .

Chemical Reactions Analysis

Amide Formation

The amide bond between cycloheptylamine and piperidine-4-carboxylic acid is formed via nucleophilic acyl substitution. For example:

-

Reagents : Cycloheptylamine, coupling reagent (e.g., EDC), base (e.g., N,N-diethylethanamine), solvent (e.g., DMF).

-

Conditions : Room temperature or reflux, depending on reactivity .

Sulfonation

The phenylsulfonyl group is introduced through electrophilic aromatic substitution:

-

Reagents : Fuming sulfuric acid (H₂SO₄).

-

Mechanism : The benzene ring undergoes electrophilic attack by the sulfuric acid-generated sulfonic acid group, forming the sulfonyl derivative.

Purification

-

Column Chromatography : Purification is typically performed on silica gel using eluents like trichloromethane/methanol mixtures .

-

Crystallization : Final purification may involve crystallization from solvents such as ethanol/water mixtures .

Reaction Conditions

Structural and Functional Insights

Research Findings

-

Synthesis Challenges : Sulfonation requires precise control of temperature and solvent to avoid over-sulfonation.

-

Purification Efficiency : Column chromatography with gradient elution (e.g., trichloromethane/methanol) ensures high purity .

-

Structural Variants : Substitution of the cycloheptyl group or sulfonyl moiety may modulate biological activity, as seen in related piperidine derivatives .

Comparison with Similar Compounds

N-cycloheptyl-1-(2-methylpropyl)-4-piperidinecarboxamide

- Structure : Substitutes phenylsulfonyl with a 2-methylpropyl (isobutyl) group.

- Molecular Weight : 280.45 g/mol (C17H32N2O).

- The isobutyl group introduces less steric bulk compared to phenylsulfonyl, which may enhance solubility in non-polar environments. Physical Properties: Lower boiling point (216.6°C) and density (0.98 g/cm³) compared to the phenylsulfonyl analog.

N-Allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

- Structure : Replaces cycloheptyl with an allyl group.

- Molecular Weight : 308.4 g/mol (C15H20N2O3S).

- Key Differences :

- The allyl group introduces unsaturation, increasing reactivity toward electrophilic addition or oxidation.

- Reduced steric hindrance compared to cycloheptyl may improve binding to flat aromatic binding pockets in biological targets.

- Synthesis : Discontinued commercial availability suggests challenges in stability or scalability.

N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

- Structure: Incorporates a 4-methylphenylsulfonyl group and acetylamino phenyl substituent.

- Molecular Weight : 415.51 g/mol (C21H25N3O4S).

- Acetylamino group adds hydrogen-bonding capacity, which could enhance target selectivity.

Structural and Functional Implications

Steric and Electronic Effects

- Phenylsulfonyl vs. Alkyl Groups : The phenylsulfonyl group (present in the parent compound and analogs in ) introduces significant steric bulk and electron-withdrawing effects, which can hinder rotational freedom and reduce basicity of the piperidine nitrogen. This contrasts with alkyl or allyl substituents (e.g., ), which offer greater conformational flexibility.

- Substituent Position : Bulky groups near the sulfonyl moiety (e.g., 4-methyl in ) disrupt hydrophobic interactions in chiral separations or receptor binding.

Pharmacological Potential

- The parent compound’s phenylsulfonyl group may similarly modulate receptor affinity.

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide | C19H26N2O3S | 362.49 | Cycloheptyl, phenylsulfonyl |

| N-cycloheptyl-1-(2-methylpropyl)-4-piperidinecarboxamide | C17H32N2O | 280.45 | Cycloheptyl, isobutyl |

| N-Allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide | C15H20N2O3S | 308.40 | Allyl, phenylsulfonyl |

| N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide | C19H22N2O4S | 374.45 | 4-Methoxyphenyl, phenylsulfonyl |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. First, sulfonylation at the 1-position using phenylsulfonyl azides under regioselective conditions (e.g., reaction with thioamide precursors) forms the sulfonyl group . Subsequent carboxamide formation at the 4-position can be achieved via coupling reactions (e.g., HATU/DCC-mediated amidation) with cycloheptylamine. Intermediate purification via column chromatography (silica gel, gradient elution) and characterization by / NMR and mass spectrometry are critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : ≥98% purity is achievable using reverse-phase C18 columns with UV detection at 254 nm .

- Spectroscopy : NMR (DMSO-d) resolves piperidine ring protons (δ 1.5–3.0 ppm), sulfonyl aromatic protons (δ 7.5–8.0 ppm), and cycloheptyl protons (δ 1.2–1.8 ppm). NMR confirms carboxamide carbonyl signals at ~168 ppm .

- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonylation?

- Methodological Answer : Reaction optimization (e.g., solvent, temperature, catalyst) is guided by Design of Experiments (DoE). For example:

- Solvent Screening : Dichloromethane or THF improves sulfonylation efficiency compared to DMF .

- Catalysis : Triethylamine (1.5 equiv.) enhances regioselectivity by deprotonating intermediates .

- Table 1 : Yield optimization data from a representative study:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | EtN | 25 | 78 |

| THF | EtN | 40 | 85 |

Q. How to resolve contradictions in spectral data for structural analogs (e.g., unexpected NOE correlations)?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:

- 2D NMR : ROESY or NOESY to confirm spatial proximity of cycloheptyl and sulfonyl groups .

- X-ray Crystallography : Resolves absolute configuration (e.g., COD entry 2230670 for similar piperidinecarboxamides, showing bond angles and torsion angles) .

- High-Resolution MS : Validates molecular ion peaks (e.g., [M+H] at m/z 405.18 for CHNOS) .

Q. What in vitro models are suitable for assessing this compound’s biological activity?

- Methodological Answer :

- Target Binding Assays : Radioligand displacement (e.g., -labeled competitors in receptor-binding studies for CNS targets) .

- Enzyme Inhibition : Carbonic anhydrase isoform screening (IC determination via stopped-flow CO hydration assay) .

- Dose-Response Testing : EC/IC values derived from sigmoidal curve fitting (GraphPad Prism) .

Data Contradiction Analysis

Q. How to interpret conflicting pharmacological data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may stem from bioavailability or metabolite interference. Mitigation steps:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm compound stability .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze using UPLC-QTOF .

- Species-Specific Differences : Compare receptor homology (e.g., primate vs. rodent targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.